2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone
Overview
Description
2’-Bromo-4’-chloro-6’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C9H5BrClF3O It is a derivative of acetophenone, characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-4’-chloro-6’-(trifluoromethyl)acetophenone typically involves the bromination of 4’-chloro-6’-(trifluoromethyl)acetophenone. One common method employs pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out at 90°C using acetic acid as the solvent, with a molar ratio of substrate to brominator being 1.0:1.1 . The reaction time, temperature, and dosage of the brominating agent are crucial factors that influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, industrial methods may incorporate purification steps such as recrystallization from petroleum ether to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-4’-chloro-6’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Electrophilic Aromatic Substitution: The trifluoromethyl group can influence the reactivity of the aromatic ring towards electrophilic substitution reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenones, while oxidation and reduction reactions can produce corresponding ketones and alcohols .
Scientific Research Applications
2’-Bromo-4’-chloro-6’-(trifluoromethyl)acetophenone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2’-Bromo-4’-chloro-6’-(trifluoromethyl)acetophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine, chlorine, and trifluoromethyl groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloro-6-(trifluoromethyl)aniline: Similar in structure but contains an amino group instead of a carbonyl group.
4-Chloro-2-(trifluoromethyl)acetophenone: Lacks the bromine atom but has similar reactivity.
2-Bromo-4-(trifluoromethyl)acetophenone: Similar but lacks the chlorine atom
Uniqueness
2’-Bromo-4’-chloro-6’-(trifluoromethyl)acetophenone is unique due to the combination of bromine, chlorine, and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
1-[2-bromo-4-chloro-6-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF3O/c1-4(15)8-6(9(12,13)14)2-5(11)3-7(8)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDCFCKVUIRLBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1Br)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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